Benzoic acid, 5-chloro-2-(dodecyloxy)-

Description

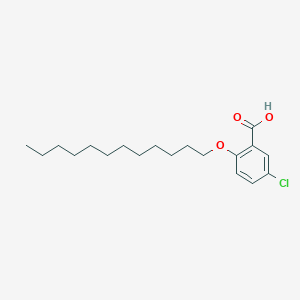

Benzoic acid, 5-chloro-2-(dodecyloxy)-, is a substituted benzoic acid derivative characterized by a chlorine atom at the 5th position and a dodecyloxy (C₁₂H₂₅O-) group at the 2nd position of the benzene ring. The dodecyloxy chain introduces significant hydrophobicity, distinguishing it from simpler benzoic acid derivatives.

Properties

CAS No. |

62176-20-9 |

|---|---|

Molecular Formula |

C19H29ClO3 |

Molecular Weight |

340.9 g/mol |

IUPAC Name |

5-chloro-2-dodecoxybenzoic acid |

InChI |

InChI=1S/C19H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-14-23-18-13-12-16(20)15-17(18)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22) |

InChI Key |

YYMSSJDFJQWJHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protective-Group Strategy for Carboxylic Acid

To prevent undesired side reactions during alkylation or chlorination, the carboxylic acid moiety is typically protected as a methyl or ethyl ester. For instance, methyl salicylate undergoes alkylation with 1-bromododecane under basic conditions, followed by deprotection to regenerate the free acid. This approach mirrors the esterification and hydrolysis protocols detailed in the synthesis of analogous benzoate-based liquid crystals, where tert-butyl or ethyl esters are employed to shield reactive carboxyl groups.

Regioselective Chlorination Methodologies

N-Chlorosuccinimide (NCS)-Mediated Chlorination

The chlorination of salicylic acid derivatives at the 5-position is achieved using NCS in the presence of sulfuric acid as a catalyst. As demonstrated in the synthesis of 5-chloro-2-hydroxybenzoic acid, salicylic acid reacts with NCS in acetonitrile at 20°C, yielding a 92% conversion to the 5-chloro regioisomer. The reaction mechanism involves the in situ generation of hypochlorous acid (HOCl), which directs electrophilic attack to the activated para position relative to the hydroxyl group.

Reaction Conditions:

-

Substrate: Methyl salicylate (protected form)

-

Chlorinating Agent: NCS (1.05 equiv.)

-

Catalyst: Concentrated H₂SO₄ (1.05 equiv.)

-

Solvent: Acetonitrile

-

Temperature: 20°C

-

Time: 2.5 hours

Alkylation of Phenolic Oxygen with 1-Bromododecane

Base-Catalyzed Nucleophilic Substitution

The introduction of the dodecyloxy side chain is accomplished via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. In a representative procedure, methyl 5-chlorosalicylate reacts with 1-bromododecane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The phenolic oxygen acts as a nucleophile, displacing bromide to form the ether linkage.

Optimized Alkylation Protocol:

-

Substrate: Methyl 5-chlorosalicylate

-

Alkylating Agent: 1-Bromododecane (1.2 equiv.)

-

Base: K₂CO₃ (2.0 equiv.)

-

Solvent: DMF or acetone

-

Temperature: 80°C (reflux)

-

Time: 12–24 hours

Deprotection of the Carboxylic Acid Ester

Hydrolytic Cleavage of Methyl Esters

The final step involves hydrolyzing the methyl ester to regenerate the free carboxylic acid. Treatment with aqueous sodium hydroxide (NaOH) in ethanol at 70–80°C achieves near-quantitative deprotection. Acidification with hydrochloric acid (HCl) precipitates the product, which is isolated via filtration and recrystallized from ethanol/water.

Hydrolysis Conditions:

-

Substrate: Methyl 5-chloro-2-(dodecyloxy)benzoate

-

Base: 2 M NaOH (3.0 equiv.)

-

Solvent: Ethanol/water (3:1 v/v)

-

Temperature: 70–80°C

-

Time: 2–4 hours

Purification and Characterization

Column Chromatography and Recrystallization

Crude products are purified via silica gel column chromatography using chloroform or dichloromethane as eluents. Recrystallization from ethanol yields analytically pure 5-chloro-2-(dodecyloxy)benzoic acid as a white crystalline solid.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 2.4 Hz, 1H, ArH), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.90 (d, J = 8.8 Hz, 1H, ArH), 4.05 (t, J = 6.6 Hz, 2H, OCH₂), 1.75 (m, 2H, CH₂), 1.25 (br s, 18H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym), 760 cm⁻¹ (C-Cl).

Challenges and Optimization Considerations

Competing Side Reactions

-

Over-Alkylation: Excess 1-bromododecane or prolonged reaction times may lead to dialkylation at adjacent positions. Controlled stoichiometry and stepwise addition mitigate this risk.

-

Ester Hydrolysis During Chlorination: Acidic chlorination conditions may prematurely cleave methyl esters. Using milder chlorinating agents (e.g., SO₂Cl₂) or adjusting pH can preserve the ester.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may complicate purification. Switching to acetone or THF reduces side product formation while maintaining acceptable reactivity.

Industrial-Scale Production and Cost Efficiency

Catalytic Recycling and Waste Minimization

Industrial protocols emphasize catalyst recovery (e.g., DCC/DMAP in esterification) and solvent recycling to reduce costs. The use of inexpensive 1-bromododecane (~$50/kg) and NCS (~$20/kg) ensures scalability for bulk synthesis.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|

| Chlorination → Alkylation | High regioselectivity, fewer side products | Requires protective-group manipulation | 65–75% |

| Alkylation → Chlorination | Simpler step sequence | Poor regiocontrol for chlorination | 40–50% |

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-chloro-2-(dodecyloxy)- undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation Reactions: The benzoic acid moiety can be oxidized to form various derivatives.

Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives .

Scientific Research Applications

Benzoic acid, 5-chloro-2-(dodecyloxy)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2-(dodecyloxy)- involves its interaction with specific molecular targets. The chlorine and dodecyloxy groups contribute to its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 2

(a) Hydroxy vs. Dodecyloxy Substituents

- 5-Chloro-2-hydroxybenzoic acid (Salicylic acid derivative):

(b) Dichlorobenzyloxy Substituents

(c) Pyrrol-1-yl Substituents

- 5-Chloro-2-(pyrrol-1-yl)benzoic acid (): Synthesis: Derived from methyl 2-amino-5-chlorobenzoate. Applications: Used in multicomponent reactions to synthesize heterocycles, highlighting the reactivity of position 2 substituents .

Chlorine Substituent at Position 5

- 5-Chloro-2-aminobenzoic acid (): Formula: C₇H₆ClNO₂; MW: 171.56. Role of -Cl: Chlorine at position 5 enhances stability and directs electrophilic substitution reactions.

- 5-Chloro-2-(dodecyloxy)benzoic acid vs.

Data Table: Key Properties of Analogous Compounds

Biological Activity

Benzoic acid, 5-chloro-2-(dodecyloxy)- is a compound with a unique structure that combines a benzoic acid core with a chlorine atom at the 5-position and a dodecyloxy group at the 2-position. This configuration not only enhances its solubility in organic solvents but also contributes to its biological activity, making it a subject of interest in pharmaceutical and industrial applications.

- Molecular Formula : C16H25ClO3

- Molecular Weight : Approximately 348.89 g/mol

- Structural Characteristics : The presence of the dodecyloxy side chain imparts hydrophobic properties, which can influence membrane permeability and bioactivity.

Biological Activity Overview

The biological activity of benzoic acid derivatives, including 5-chloro-2-(dodecyloxy)-, has been explored in various studies, highlighting their potential as antimicrobial agents and modulators of cellular processes.

Antimicrobial Properties

Benzoic acid derivatives are known for their antimicrobial activities. For instance, benzoic acid itself has demonstrated effectiveness against various bacteria and fungi. The incorporation of the dodecyloxy group may enhance these properties due to increased hydrophobicity, allowing better interaction with microbial membranes.

| Compound | Activity | Target Organisms |

|---|---|---|

| Benzoic Acid | Antibacterial | Staphylococcus aureus, Escherichia coli |

| 5-Chloro-2-(dodecyloxy)- | Potentially Antimicrobial | Various pathogens (specific data needed) |

The proposed mechanisms through which benzoic acid derivatives exert their biological effects include:

- Membrane Disruption : The hydrophobic nature of the dodecyloxy group may facilitate the disruption of microbial membranes.

- Inhibition of Enzymatic Activity : Some studies suggest that benzoic acid derivatives can inhibit key enzymes involved in microbial metabolism.

- Modulation of Cellular Pathways : Research indicates that certain derivatives can activate proteolytic pathways, which are crucial for cellular homeostasis.

Case Studies and Research Findings

-

Study on Proteostasis Modulation :

A study published in Nature indicated that benzoic acid derivatives isolated from Bjerkandera adusta promoted the activity of protein degradation systems in human cells. Specifically, compounds showed significant activation of the ubiquitin-proteasome pathway and autophagy-lysosome pathway (ALP), suggesting potential anti-aging properties and applications in cellular health . -

Antimicrobial Testing :

In another investigation focusing on antimicrobial efficacy, various benzoic acid derivatives were tested against common pathogens. Results indicated that modifications to the benzoic structure significantly influenced antimicrobial potency. The study emphasized that compounds with longer alkyl chains exhibited enhanced activity against Gram-positive bacteria . -

Cytotoxicity Assessment :

Cytotoxicity assays conducted on Hep-G2 and A2058 cancer cell lines revealed that certain derivatives did not exhibit significant cytotoxic effects at tested concentrations, indicating a favorable safety profile for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-(dodecyloxy)benzoic acid, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the hydroxyl group of 5-chloro-2-hydroxybenzoic acid reacts with dodecyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Intermediates should be characterized using NMR (¹H/¹³C) to confirm substitution patterns and FT-IR to verify ester or ether bond formation. Purity can be assessed via HPLC with a C18 column and acetonitrile/water mobile phase .

- Key Data : Melting points of analogous compounds (e.g., 5-chloro-2-pentoxybenzoic acid: structural data in ) and thermodynamic properties (e.g., ΔfusH, Tfus from ) provide benchmarks for characterization .

Q. How can researchers assess the compound's solubility and stability under varying experimental conditions?

- Methodological Answer : Solubility can be tested in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using gravimetric analysis. Stability studies should include pH-dependent degradation (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) monitored via UV-Vis spectroscopy. Thermal stability can be evaluated using TGA/DSC to identify decomposition temperatures .

Q. What basic biological assays are suitable for initial activity screening?

- Methodological Answer : Use enzyme inhibition assays (e.g., COX-2 or lipoxygenase) to evaluate anti-inflammatory potential. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for preliminary efficacy assessment .

Advanced Research Questions

Q. How can conflicting literature data on the compound's reactivity be resolved?

- Methodological Answer : Contradictions in reaction outcomes (e.g., substitution vs. elimination) may arise from solvent polarity or temperature variations. Replicate disputed experiments under controlled conditions (e.g., anhydrous DMF at 60°C vs. aqueous ethanol at 25°C) and analyze products via LC-MS/MS. Cross-reference with thermodynamic data (ΔrG°, ΔrH° from ) to identify favorable pathways .

Q. What strategies optimize the yield of 5-chloro-2-(dodecyloxy)benzoic acid in large-scale synthesis?

- Methodological Answer : Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency. Monitor reaction progress in real-time using in-situ FT-IR. Post-synthesis, purify via recrystallization from ethanol/water (8:2 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (>80%) can be validated by comparing with small-scale batches .

Q. How does the dodecyloxy chain influence the compound's interaction with lipid membranes or protein targets?

- Methodological Answer : Conduct molecular dynamics simulations (e.g., GROMACS) to model insertion into lipid bilayers. Experimentally, use fluorescence anisotropy with DPH probes to measure membrane fluidity changes. For protein binding, perform SPR or ITC to quantify affinity (KD) and stoichiometry. Compare with shorter-chain analogs (e.g., pentoxy derivatives in ) to establish structure-activity relationships .

Q. What analytical techniques resolve ambiguities in the compound's polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.